

Application Note: Quantification of Squamocin G using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: *Squamocin G*

Cat. No.: *B1668047*

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Introduction

Squamocin G, a member of the annonaceous acetogenins, is a potent bioactive compound isolated from plants of the Annonaceae family.[1][2] These compounds are known for their wide range of biological activities, including cytotoxic, antitumoral, and pesticidal properties.[1] As research into the therapeutic potential of **Squamocin G** and related compounds intensifies, the need for a robust and reliable analytical method for its quantification is critical for quality control, pharmacokinetic studies, and drug development. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of **Squamocin G** in plant extracts and pharmaceutical formulations.

Principle

The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector for the separation and quantification of **Squamocin G**. The separation is achieved on a C18 column with a gradient elution of methanol and water. The detection wavelength is set at 220 nm, where acetogenins exhibit significant absorbance.[1][3][4] Quantification is performed using an external standard calibration curve.

Experimental Protocols

Materials and Reagents

- **Squamocin G** reference standard (purity $\geq 98\%$)
- HPLC grade methanol
- HPLC grade acetonitrile
- Deionized water (18.2 M Ω ·cm)
- 0.45 μm syringe filters (PTFE)
- Plant material (e.g., seeds of *Annona squamosa*) or formulated product containing **Squamocin G**

Instrumentation

- HPLC system equipped with a binary pump, autosampler, column oven, and UV-Vis detector (An Agilent 1200 liquid chromatograph system or equivalent).[1]
- Analytical column: Reversed-phase C18 column (250 mm \times 4.6 mm, 5 μm particle size).[1][4]
- Data acquisition and processing software.

Sample Preparation: Extraction from Plant Material

- Grind the dried plant material (e.g., seeds) to a fine powder (20 mesh).
- Accurately weigh 10 g of the powdered material into a flask.
- Perform extraction using a suitable solvent such as methanol or dichloromethane. Dichloromethane extracts have been shown to have a higher concentration of **Squamocin G**. [4]
- Concentrate the extract under reduced pressure.
- Re-dissolve a known amount of the dried extract in methanol.
- Filter the solution through a 0.45 μm syringe filter prior to HPLC injection.

Standard Solution Preparation

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Squamocin G** reference standard and dissolve it in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

HPLC Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation and quantification of **Squamocin G**:

Parameter	Condition
Column	Reversed-phase C18 (250 mm × 4.6 mm, 5 µm) [1] [4]
Mobile Phase A	Deionized Water [1]
Mobile Phase B	Methanol [1]
Gradient Elution	0-40 min: 85% B; 40-60 min: 85-95% B [1]
Flow Rate	1.0 mL/min [1] [3] [4]
Column Temperature	30°C [1] [3] [4]
Detection Wavelength	220 nm [1] [3] [4]
Injection Volume	20 µL

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

Table 1: Linearity of **Squamocin G** Calibration

Concentration (µg/mL)	Peak Area (mAU*s)
1	[Insert Data]
5	[Insert Data]
10	[Insert Data]
25	[Insert Data]
50	[Insert Data]
100	[Insert Data]
Correlation Coefficient (r ²)	>0.999
Linear Regression Equation	y = mx + c

Table 2: Precision of the HPLC Method

Concentration (µg/mL)	Intra-day Precision (%RSD, n=6)	Inter-day Precision (%RSD, n=6)
10	< 2.0%	< 3.0%
50	< 2.0%	< 3.0%
90	< 2.0%	< 3.0%

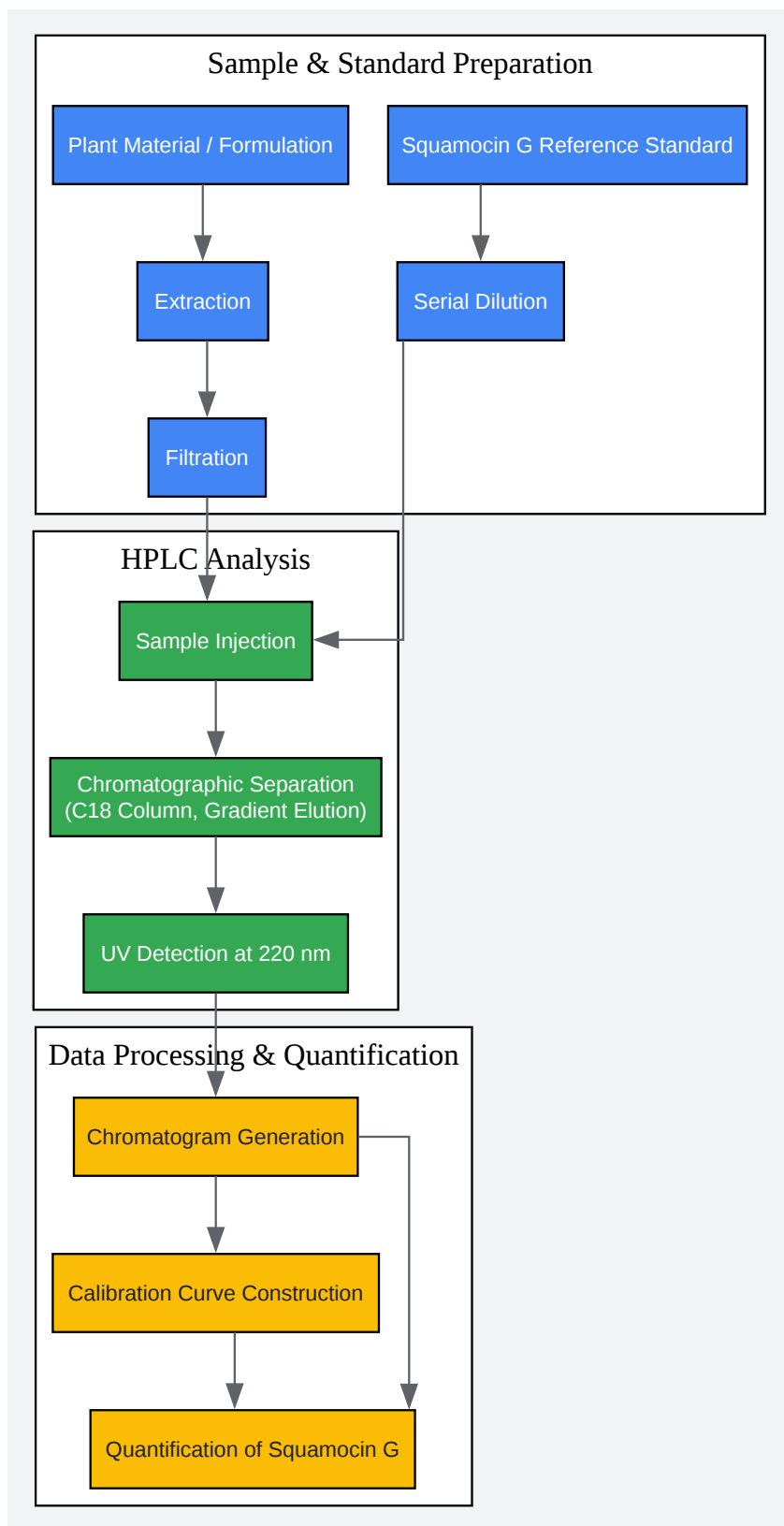
Table 3: Accuracy (Recovery) of the HPLC Method

Spiked Concentration (µg/mL)	Measured Concentration (µg/mL)	Recovery (%)	%RSD (n=3)
80	[Insert Data]	95.0 - 105.0	< 2.0
100	[Insert Data]	95.0 - 105.0	< 2.0
120	[Insert Data]	95.0 - 105.0	< 2.0

Table 4: LOD and LOQ

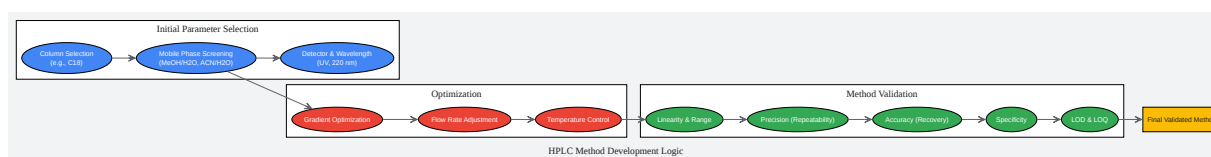
Parameter	Result (µg/mL)
Limit of Detection (LOD)	[Insert Data]
Limit of Quantification (LOQ)	[Insert Data]

Mandatory Visualizations



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Caption: Experimental workflow for **Squamocin G** quantification.



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Caption: Logical flow of HPLC method development and validation.

Conclusion

The described RP-HPLC method is simple, accurate, precise, and specific for the quantification of **Squamocin G**. The method has been successfully validated and is suitable for the routine analysis of **Squamocin G** in various samples, including plant extracts and pharmaceutical dosage forms. This application note provides a comprehensive protocol that can be readily implemented in a quality control or research laboratory setting.

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References

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